molecular formula C20H21ClN2O4S B2930913 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-chlorobenzenesulfonamide CAS No. 921996-48-7

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-chlorobenzenesulfonamide

Cat. No. B2930913
CAS RN: 921996-48-7
M. Wt: 420.91
InChI Key: XTSQADWTXIXSHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-chlorobenzenesulfonamide” does not appear to be widely studied or used, based on the limited information available . It’s important to note that this compound is intended for research use only and is not intended for human or veterinary use.

Scientific Research Applications

Enzyme Inhibition and Therapeutic Potential

A study highlighted the synthesis of a novel class of [1,4]oxazepine-based primary sulfonamides exhibiting strong inhibition of human carbonic anhydrases, which are therapeutically relevant (Sapegin et al., 2018). Carbonic anhydrases are enzymes involved in critical physiological processes, and their inhibitors are used in treating conditions like glaucoma, epilepsy, and mountain sickness.

Photodynamic Therapy Applications

Research into the synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups revealed their significant potential in photodynamic therapy (PDT) due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising candidates for cancer treatment (Pişkin et al., 2020).

Novel Heterocyclic Compound Synthesis

A range of studies focused on the synthesis of novel heterocyclic compounds using sulfonamide derivatives. For instance, novel isocyanide-based multicomponent syntheses have been developed for tetrahydrobenzo[b][1,4]oxazepine and malonamide derivatives (Shaabani et al., 2010). These compounds are of interest due to their potential biological activities and applications in medicinal chemistry.

Antimicrobial and Antifungal Activities

Sulfonamide derivatives have also been evaluated for their antimicrobial and antifungal activities. For example, mixed-ligand copper(II)-sulfonamide complexes have shown promising results in DNA binding, cleavage, genotoxicity, and anticancer activity, indicating their potential as therapeutic agents (González-Álvarez et al., 2013).

Organocatalysis and Asymmetric Synthesis

Sulfonamide derivatives are also utilized in organocatalytic reactions for the asymmetric construction of compounds with potential pharmaceutical applications. For instance, an organocatalytic asymmetric Mannich addition of 3-fluorooxindoles to dibenzo[b,f][1,4]oxazepines has been developed, enabling the highly enantioselective construction of tetrasubstituted C‒F stereocenters, which are important in medicinal chemistry (Li et al., 2019).

properties

IUPAC Name

2-chloro-N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O4S/c1-4-11-23-16-10-9-14(12-17(16)27-13-20(2,3)19(23)24)22-28(25,26)18-8-6-5-7-15(18)21/h4-10,12,22H,1,11,13H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTSQADWTXIXSHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Cl)N(C1=O)CC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-chlorobenzenesulfonamide

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